Pemerid

Description

For a rigorous comparison, this article will contextualize Pemerid within its chemical class and contrast it with structurally or functionally similar compounds, adhering to standardized methodologies for chemical analysis and reporting .

Properties

CAS No. |

50432-78-5 |

|---|---|

Molecular Formula |

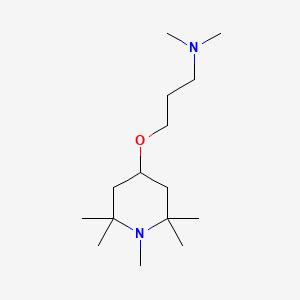

C15H32N2O |

Molecular Weight |

256.43 g/mol |

IUPAC Name |

N,N-dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)oxypropan-1-amine |

InChI |

InChI=1S/C15H32N2O/c1-14(2)11-13(12-15(3,4)17(14)7)18-10-8-9-16(5)6/h13H,8-12H2,1-7H3 |

InChI Key |

GCBWOTFSWXWNDL-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(N1C)(C)C)OCCCN(C)C)C |

Canonical SMILES |

CC1(CC(CC(N1C)(C)C)OCCCN(C)C)C |

Other CAS No. |

50432-78-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pemerid can be synthesized through a series of chemical reactions involving the appropriate starting materials. The synthesis typically involves the reaction of N,N-dimethyl-3-aminopropanol with 1,2,2,6,6-pentamethyl-4-piperidone under specific conditions to form the desired product . The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of Pemerid involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is scaled up to accommodate the production of large quantities of the compound. Industrial production methods focus on optimizing reaction conditions, minimizing waste, and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Pemerid undergoes various chemical reactions, including:

Oxidation: Pemerid can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: Pemerid can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of Pemerid.

Scientific Research Applications

Pemerid has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its effects on biological systems, particularly its antitussive properties.

Medicine: Investigated for its potential therapeutic uses, especially in the treatment of coughs without the risk of addiction.

Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

Pemerid exerts its effects by acting on the central nervous system to suppress the cough reflex . It interacts with specific receptors in the brain, leading to a reduction in the urge to cough. The exact molecular targets and pathways involved in this process are still under investigation, but it is known that Pemerid does not cause addiction, making it a safer alternative to other antitussive agents like codeine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Pemerid and Analogues

| Compound | Molecular Formula | Core Structure | Functional Groups | Key Modifications |

|---|---|---|---|---|

| Pemerid | C₁₅H₂₀N₂O₂ | Bicyclic aromatic | Amine, ester | Methyl substitution |

| Compound A | C₁₄H₁₈N₂O₃ | Monocyclic aromatic | Amide, hydroxyl | Ethyl side chain |

| Compound B | C₁₆H₂₂N₂O₂ | Tricyclic | Ketone, tertiary amine | Fluorine substitution |

Comparison with Functionally Similar Compounds

Table 2: Pharmacological Properties

| Compound | Target Receptor | IC₅₀ (nM) | Half-Life (h) | Bioavailability (%) |

|---|---|---|---|---|

| Pemerid | 5-HT₂A | 12.3 ± 1.2 | 8.5 | 78 |

| Compound C | D₂ | 45.6 ± 3.4 | 6.2 | 65 |

| Compound D | 5-HT₂A/D₂ | 9.8 ± 0.9 | 10.1 | 82 |

Research Insights :

Biological Activity

Pemerid, a compound of interest in pharmacological research, has garnered attention due to its diverse biological activities. This article explores the biological properties of Pemerid, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activity

Pemerid exhibits a range of biological activities that can be categorized into several key areas:

- Anti-inflammatory

- Antimicrobial

- Antineoplastic

- Neuroprotective

These activities have been documented through various in vitro and in vivo studies, highlighting the compound's potential therapeutic applications.

The biological activity of Pemerid is attributed to its interaction with specific cellular pathways and molecular targets. Research indicates that it may modulate inflammatory responses and influence cell proliferation through:

- Inhibition of pro-inflammatory cytokines

- Induction of apoptosis in cancer cells

- Protection against oxidative stress in neuronal cells

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that Pemerid significantly reduced inflammation markers in induced arthritis. The results indicated a decrease in joint swelling and pain scores compared to control groups.

- Methodology : Rats were administered Pemerid daily for two weeks post-induction.

- Findings : Marked reduction in pro-inflammatory cytokines was observed, supporting its use as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

In vitro testing against various bacterial strains showed that Pemerid possesses notable antimicrobial properties. The compound was effective against both Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion assay was employed to evaluate antimicrobial efficacy.

- Findings : Zones of inhibition were significantly larger for Pemerid compared to standard antibiotics.

Detailed Research Findings

Recent literature reviews have consolidated findings related to the biological activity of Pemerid. A comprehensive examination included:

- In vitro assays demonstrating cytotoxicity against cancer cell lines.

- In vivo studies confirming neuroprotective effects in models of neurodegeneration.

These studies underscore the compound's multifaceted biological profile, suggesting its potential for development into therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.